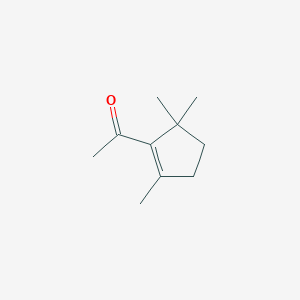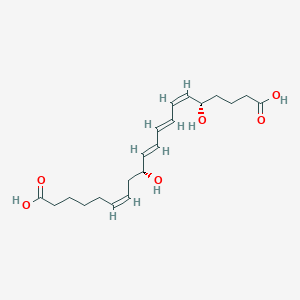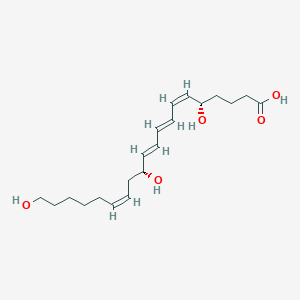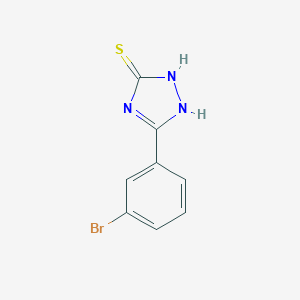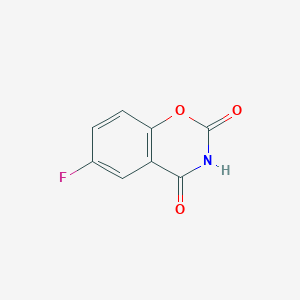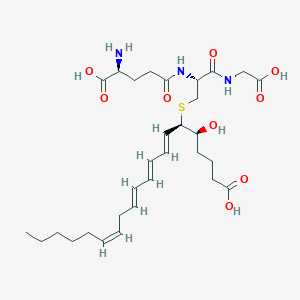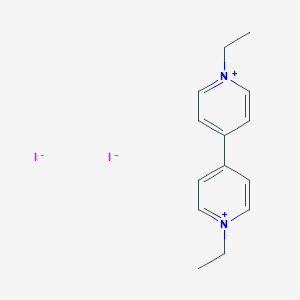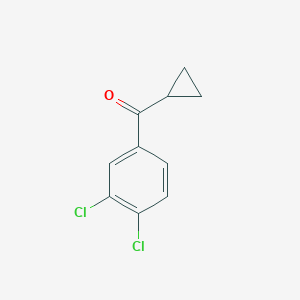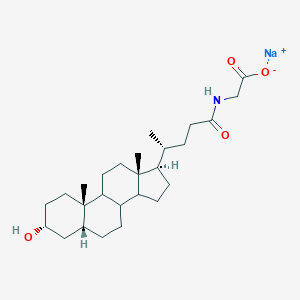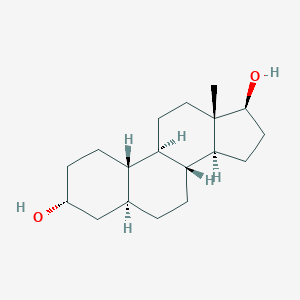
5alpha-Estrane-3alpha,17beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Estrane-3alpha,17beta-diol, also known as 3α-Adiol, is a naturally occurring steroid hormone that is produced in the human body. It is a metabolite of testosterone and dihydrotestosterone (DHT) and has been shown to have a variety of physiological effects.
Wirkmechanismus
5alpha-Estrane-3alpha,17beta-diol exerts its effects through binding to specific receptors in the body. It has been shown to bind to the androgen receptor, estrogen receptor, and progesterone receptor. The exact mechanism of action is not fully understood, but it is thought to involve the regulation of gene expression.
Biochemische Und Physiologische Effekte
5alpha-Estrane-3alpha,17beta-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to have anti-proliferative effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5alpha-Estrane-3alpha,17beta-diol in lab experiments is that it is a naturally occurring hormone in the body, which may make it more physiologically relevant than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 5alpha-Estrane-3alpha,17beta-diol. One area is the potential use of this hormone in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosage and delivery method for this application. Another area of future research is the potential use of this hormone in the treatment of cancer. Additional studies are needed to determine the mechanism of action and optimal dosage for this application. Finally, more research is needed to fully understand the physiological effects of 5alpha-Estrane-3alpha,17beta-diol and its potential applications in other areas of medicine.
Synthesemethoden
5alpha-Estrane-3alpha,17beta-diol can be synthesized from testosterone or DHT through a series of enzymatic reactions. The first step involves the conversion of testosterone or DHT to 5alpha-androstane-3,17-dione by 5alpha-reductase. This intermediate is then converted to 5alpha-androstane-3alpha,17beta-diol by 3alpha-hydroxysteroid dehydrogenase. The synthesis of 5alpha-Estrane-3alpha,17beta-diol can also be achieved through chemical synthesis.
Wissenschaftliche Forschungsanwendungen
5alpha-Estrane-3alpha,17beta-diol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Eigenschaften
CAS-Nummer |
10002-95-6 |
|---|---|
Produktname |
5alpha-Estrane-3alpha,17beta-diol |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
QNKATSBSLLYTMH-ZOBJDFHLSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Kanonische SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Synonyme |
19-Nor-5α-androstane-3α,17β-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



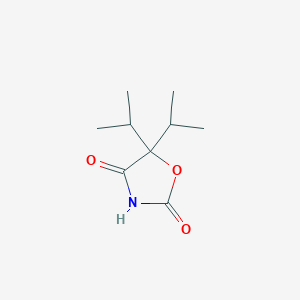
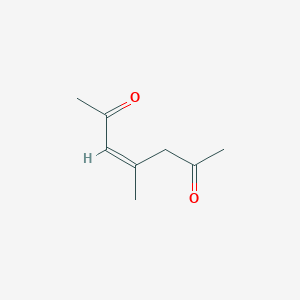

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
